N-{[1-(2-呋喃基甲基)-3-哌啶基]甲基}-6-甲基咪唑并[1,2-a]吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines has been confirmed by various methods including 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .科学研究应用
杂环合成
一项研究重点关注新型杂环化合物的合成,包括吡唑、嘧啶和苯并咪唑并[1,2-a]嘧啶衍生物。这些化合物通过涉及各种胺和烯胺酮化合物的分子内环化过程开发,展示了N-{[1-(2-呋喃基甲基)-3-哌啶基]甲基}-6-甲基咪唑并[1,2-a]吡啶-2-甲酰胺在合成广泛的杂环结构中的多功能性 (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
5-HT7受体拮抗剂
另一条研究途径涉及充当5-HT7受体拮抗剂的化合物的合成和构效关系分析。该研究重点介绍了影响5-HT7结合亲和力的结构特征,确定了对核心部分的修饰和显着影响结合亲和力和拮抗剂性质的各种取代。这强调了该化合物在开发针对5-HT7受体的治疗中的潜力 (L. Strekowski et al., 2016).
抗炎和镇痛剂
还对源自N-{[1-(2-呋喃基甲基)-3-哌啶基]甲基}-6-甲基咪唑并[1,2-a]吡啶-2-甲酰胺的新型化合物的合成进行了研究,以了解其潜在的抗炎和镇痛特性。该研究合成了这些化合物,并评估了它们的环氧合酶-1/环氧合酶-2 (COX-1/COX-2) 抑制能力、镇痛和抗炎活性,表明它们在开发新的治疗剂中的适用性 (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
分子相互作用研究
有研究特定拮抗剂与大麻素受体的分子相互作用,这对于理解受体-配体动力学和开发受体特异性药物至关重要。这项工作涉及构象分析和定量构效关系模型,为受体特异性拮抗剂的设计提供了见解 (J. Shim et al., 2002).
血小板活化因子拮抗剂
此外,该化合物已被用于设计和合成新系列的血小板活化因子 (PAF) 拮抗剂。这些研究涉及探索构效关系以识别有效且口服活性良好的 PAF 拮抗剂,突出了该化合物在心血管研究中的效用 (E. Carceller et al., 1996).
作用机制
未来方向
属性
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-3-yl]methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-6-7-19-22-18(14-24(19)11-15)20(25)21-10-16-4-2-8-23(12-16)13-17-5-3-9-26-17/h3,5-7,9,11,14,16H,2,4,8,10,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMUJKDFFOGVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NCC3CCCN(C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。